
1-(3,5-Difluorophenyl)-2-(4-bromophenyl)-6-methyl-5,6,7-trihydroindol-4-one
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Overview
Description
1-(3,5-Difluorophenyl)-2-(4-bromophenyl)-6-methyl-5,6,7-trihydroindol-4-one is a synthetic organic compound characterized by its unique structure, which includes fluorine and bromine substituents on phenyl rings, and a trihydroindole core
Preparation Methods
The synthesis of 1-(3,5-Difluorophenyl)-2-(4-bromophenyl)-6-methyl-5,6,7-trihydroindol-4-one typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis or other indole-forming reactions.
Substitution Reactions: Introduction of the 3,5-difluorophenyl and 4-bromophenyl groups can be achieved through electrophilic aromatic substitution reactions.
Methylation: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.
Cyclization: The final step involves cyclization to form the trihydroindole structure under specific reaction conditions, such as the use of a strong acid or base as a catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process.
Chemical Reactions Analysis
1-(3,5-Difluorophenyl)-2-(4-bromophenyl)-6-methyl-5,6,7-trihydroindol-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions, forming biaryl or styrene derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
The compound is being studied for its potential as a pharmaceutical intermediate in developing:
- Anti-Cancer Drugs : Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The National Cancer Institute's NCI-60 cancer cell line panel has been utilized to evaluate the antiproliferative effects of compounds in this class .
- Anti-Inflammatory Agents : It may exhibit anti-inflammatory properties by inhibiting pathways involved in inflammation. In vitro assays have shown that derivatives can block calcium influx induced by platelet-activating factor (PAF), suggesting therapeutic applications in inflammatory diseases.
Material Science
The compound is explored for synthesizing novel materials with unique electronic and optical properties. Its halogenated structure may enhance conductivity and stability in various applications.
Biological Research
This compound is utilized in biological assays to study its effects on cellular pathways and molecular targets:
- Mechanism of Action : It may interact with specific enzymes or receptors, modulating their activity and leading to altered gene expression and cellular responses. For instance, it could inhibit certain kinases or transcription factors critical for cancer progression.
Anticancer Properties
Studies have indicated that related indole derivatives show promise against various cancer cell lines. For example:
- A study demonstrated that a derivative of this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells, suggesting its potential as an anticancer agent.
Anti-inflammatory Activity
Research has shown that derivatives can inhibit inflammatory responses in vitro by blocking calcium influx pathways associated with PAF activation. This suggests potential therapeutic uses in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 1-(3,5-Difluorophenyl)-2-(4-bromophenyl)-6-methyl-5,6,7-trihydroindol-4-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or transcription factors, resulting in altered gene expression and cellular responses.
Comparison with Similar Compounds
1-(3,5-Difluorophenyl)-2-(4-bromophenyl)-6-methyl-5,6,7-trihydroindol-4-one can be compared with similar compounds such as:
1-(3,5-Difluorophenyl)-2-phenyl-6-methyl-5,6,7-trihydroindol-4-one: Lacks the bromine substituent, which may affect its reactivity and biological activity.
1-(3,5-Difluorophenyl)-2-(4-chlorophenyl)-6-methyl-5,6,7-trihydroindol-4-one: Contains a chlorine substituent instead of bromine, potentially altering its chemical properties and applications.
1-(3,5-Difluorophenyl)-2-(4-methylphenyl)-6-methyl-5,6,7-trihydroindol-4-one: Substitution with a methyl group instead of bromine, which may influence its pharmacological profile.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Biological Activity
1-(3,5-Difluorophenyl)-2-(4-bromophenyl)-6-methyl-5,6,7-trihydroindol-4-one is a synthetic organic compound notable for its complex structure and potential biological activities. This compound has garnered attention in medicinal chemistry due to its possible applications in developing pharmaceuticals, particularly in oncology and anti-inflammatory therapies.
Chemical Structure
The compound's chemical structure can be represented as follows:
- IUPAC Name : 2-(4-bromophenyl)-1-(3,5-difluorophenyl)-6-methyl-6,7-dihydro-5H-indol-4-one
- Molecular Formula : C21H16BrF2N O
- CAS Number : 1024075-25-9
Synthesis and Preparation
The synthesis of this compound involves several key steps:
- Formation of the Indole Core : Typically achieved through Fischer indole synthesis or similar reactions.
- Substitution Reactions : Electrophilic aromatic substitution introduces the 3,5-difluorophenyl and 4-bromophenyl groups.
- Methylation : Alkylation using methylating agents such as methyl iodide introduces the methyl group.
- Cyclization : Final cyclization forms the trihydroindole structure under acidic or basic conditions.
The biological activity of this compound primarily involves interaction with specific molecular targets. It is hypothesized to modulate the activity of various enzymes and receptors, potentially inhibiting kinases or transcription factors that lead to altered gene expression and cellular responses.
Anticancer Properties
Research has indicated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, studies on related indole derivatives have shown promising results against breast cancer and prostate cancer cell lines . The NCI-60 cancer cell line panel tests have been employed to evaluate the antiproliferative effects of such compounds.
Anti-inflammatory Activity
The compound may also exhibit anti-inflammatory properties by inhibiting pathways involved in inflammation. In vitro assays have demonstrated that derivatives can block calcium influx induced by platelet-activating factor (PAF), suggesting potential therapeutic applications in inflammatory diseases .
Comparative Analysis
To understand the unique biological profile of this compound, comparisons can be made with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
1-(3,5-Difluorophenyl)-2-phenyl-6-methyl-5,6,7-trihydroindol-4-one | Lacks bromine substituent | Reduced reactivity |
1-(3,5-Difluorophenyl)-2-(4-chlorophenyl)-6-methyl-5,6,7-trihydroindol-4-one | Chlorine instead of bromine | Altered pharmacological profile |
1-(3,5-Difluorophenyl)-2-(4-methylphenyl)-6-methyl-5,6,7-trihydroindol-4-one | Methyl substitution | Different biological activity |
Case Studies
Several case studies have explored the biological effects of similar compounds:
- Antiproliferative Effects : A study on indole derivatives demonstrated significant inhibition of cell growth in breast and lung cancer lines.
- Anti-inflammatory Studies : Research focused on the modulation of intracellular calcium levels showed that certain derivatives effectively reduced inflammatory responses in endothelial cells .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic route for 1-(3,5-difluorophenyl)-2-(4-bromophenyl)-6-methyl-5,6,7-trihydroindol-4-one?
Methodological Answer:
- Step 1: Conduct a comprehensive literature review focusing on indole-based heterocycles and fluorinated/brominated intermediates (e.g., pyrazole derivatives in ).
- Step 2: Design a modular synthetic pathway using cross-coupling reactions (e.g., Suzuki-Miyaura for bromophenyl incorporation) and evaluate solvent systems (e.g., THF/DMF) for regioselectivity.
- Step 3: Apply Design of Experiments (DoE) to test variables like temperature, catalyst loading, and reaction time. Use HPLC or LC-MS to monitor intermediate purity .
- Step 4: Troubleshoot low yields by analyzing side products via 19F-NMR to detect fluorophenyl group degradation .
Q. What analytical techniques are most effective for characterizing this compound?
Methodological Answer:
Technique | Application | Key Parameters |
---|---|---|
1H/13C-NMR | Confirm substituent positions and stereochemistry | Deuterated solvents (CDCl3), 500 MHz+ |
XRD | Crystallographic structure validation | Single-crystal diffraction; resolution < 1 Å |
HRMS | Molecular ion verification | ESI+ or MALDI-TOF; mass accuracy < 2 ppm |
HPLC-PDA | Purity assessment | C18 column, gradient elution (MeCN/H2O) |
Q. How can environmental fate studies be designed for this compound?
Methodological Answer:
- Follow the INCHEMBIOL framework ():
- Phase 1: Determine physicochemical properties (logP, water solubility) using OECD Test Guideline 105 (shake-flask method).
- Phase 2: Simulate abiotic degradation via hydrolysis (pH 4–9 buffers, 50°C) and photolysis (UV irradiation, λ = 290–800 nm).
- Phase 3: Assess bioaccumulation in model organisms (e.g., Daphnia magna) under OECD 305 guidelines .
Advanced Research Questions
Q. How to resolve contradictions in crystallographic data for structurally related compounds?
Methodological Answer:
- Case Study: reports three pyrazole derivatives with similar substituents but varying dihedral angles (2586–2680 Å3).
- Approach:
- Use Mercury Software to overlay crystal structures and identify steric clashes from fluorine/bromine substituents.
- Validate computational models (DFT, B3LYP/6-31G*) against experimental XRD data to reconcile bond-length discrepancies .
- Re-examine crystallization conditions (e.g., solvent polarity) that may induce polymorphic variations .
Q. What experimental designs are optimal for studying metabolic stability in vitro?
Methodological Answer:
- Adopt a split-plot design ():
- Main Plot: Liver microsomes (human vs. rat).
- Subplot: Incubation time (0–120 min).
- Sub-subplot: Co-factor concentrations (NADPH, UDPGA).
- Replicates: 4 replicates per condition, 5 samples each. Analyze via LC-MS/MS for metabolite identification .
Q. How to investigate the mechanism of toxicity at the cellular level?
Methodological Answer:
- Step 1: Perform high-content screening (HCS) using HepG2 cells to assess mitochondrial membrane potential (JC-1 dye) and ROS production (DCFH-DA assay).
- Step 2: Conduct RNA-seq to identify dysregulated pathways (e.g., Nrf2/ARE signaling) linked to fluorophenyl-induced oxidative stress .
- Step 3: Validate targets via CRISPR-Cas9 knockout models (e.g., CYP3A4 for metabolic activation) .
Q. What methodologies integrate multi-omics data for holistic toxicity assessment?
Methodological Answer:
Properties
IUPAC Name |
2-(4-bromophenyl)-1-(3,5-difluorophenyl)-6-methyl-6,7-dihydro-5H-indol-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrF2NO/c1-12-6-20-18(21(26)7-12)11-19(13-2-4-14(22)5-3-13)25(20)17-9-15(23)8-16(24)10-17/h2-5,8-12H,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYQJALLDLWZSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(N2C3=CC(=CC(=C3)F)F)C4=CC=C(C=C4)Br)C(=O)C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrF2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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